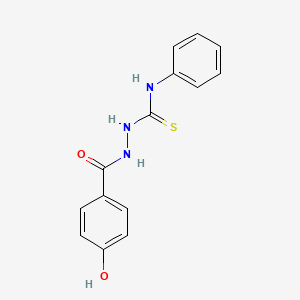

1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide

Overview

Description

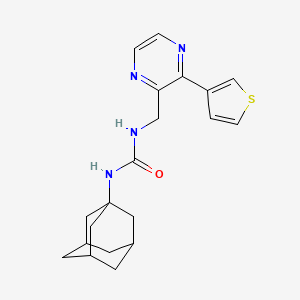

“1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” is an organic compound. It’s a derivative of 4-Hydroxybenzoic acid, which is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid . It’s also related to 4-hydroxybenzoyl chloride, another derivative of benzoic acid.

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoic acid, a related compound, consists of a benzene ring bearing a carboxyl and a hydroxyl group . The exact molecular structure of “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” would need to be determined through further analysis.Chemical Reactions Analysis

4-Hydroxybenzoic acid, a related compound, is known to react with various nucleophiles, including amines, alcohols, and thiols . It’s likely that “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” would exhibit similar reactivity.Scientific Research Applications

Food Industry

4-Hydroxybenzoic acid, a component of the compound, has potential biotechnological applications in the food industry . It can be used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .

Cosmetics

4-Hydroxybenzoic acid and its derivatives mainly serve as a preservative in cosmetic products . It’s a valuable intermediate for the synthesis of several bioproducts with potential applications in cosmetics .

Pharmacy

In the pharmaceutical industry, 4-Hydroxybenzoic acid is used for the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications . It’s also used in the production of gastrodin, a major and active ingredient of gastrodiaelata B1, a well-known Chinese medicine commonly used as a sedative, anticonvulsant, antiaging, anti-inflammatory, and antimyocardial ischemia .

Fungicides

4-Hydroxybenzoic acid has potential applications in the production of fungicides . It’s a key component in the manufacturing of these products .

Thermoplastic Industry

4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Bioengineered Materials

Due to its distinct structural and chemical characters, 4-Hydroxybenzoic acid is proved to be applied as prospective bioengineered materials . It’s linked to materials like chelating medicament, electrochemical materials, copolymers, or ion-exchange resins .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide are likely to be enzymes such as 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase . These enzymes are involved in the metabolism of 4-hydroxybenzoic acid, a compound structurally similar to 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Mode of Action

This could result in changes to the metabolic pathways these enzymes are involved in .

Biochemical Pathways

The affected pathways are likely related to the metabolism of 4-hydroxybenzoic acid. For instance, 4-hydroxybenzoate hydroxylase is involved in the conversion of 4-hydroxybenzoate into hydroquinone . Similarly, 4-hydroxybenzoyl-CoA thioesterase participates in the conversion of 4-hydroxybenzoyl-CoA into 4-hydroxybenzoate . The downstream effects of these pathways could be altered by the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide’s action would depend on the specific biochemical pathways it affects. Given its potential targets, it could influence the metabolism of 4-hydroxybenzoic acid and related compounds, potentially altering cellular processes dependent on these metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes like 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase could be affected by these factors, thereby influencing the action of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide .

Safety and Hazards

The safety data sheet for 4-Hydroxybenzoic acid hydrazide, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide”.

properties

IUPAC Name |

1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12-8-6-10(7-9-12)13(19)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIYQBBSEBSNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331073 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea | |

CAS RN |

26036-25-9 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)

![N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2441335.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2441338.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)